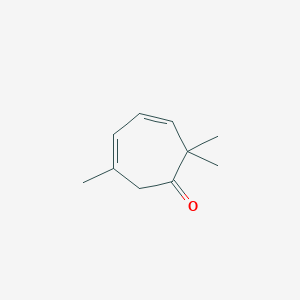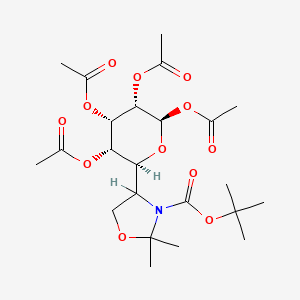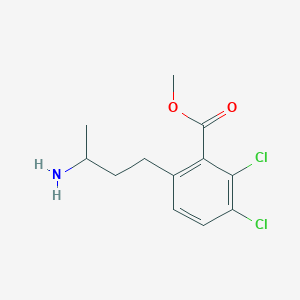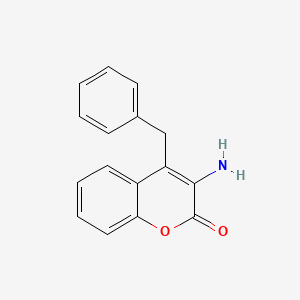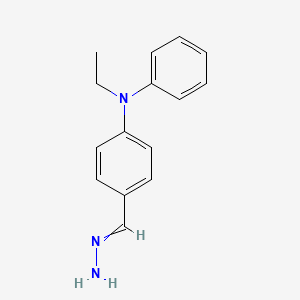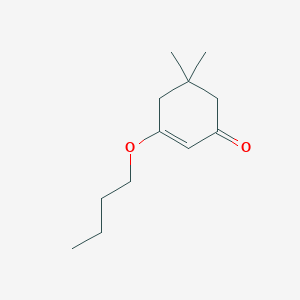
1,2-Di-tert-butyl-1,1,2,2-tetraphenyldisilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Di-tert-butyl-1,1,2,2-tetraphenyldisilane is an organosilicon compound characterized by the presence of two silicon atoms bonded to tert-butyl and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Di-tert-butyl-1,1,2,2-tetraphenyldisilane can be synthesized through the reaction of tert-butylchlorosilane with phenylmagnesium bromide in the presence of a catalyst. The reaction typically occurs under an inert atmosphere to prevent oxidation and involves the following steps:
- Preparation of tert-butylchlorosilane.
- Reaction with phenylmagnesium bromide to form the desired disilane compound.
- Purification of the product through distillation or recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Di-tert-butyl-1,1,2,2-tetraphenyldisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The phenyl or tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with modified substituents.
Substitution: Compounds with new functional groups replacing the original phenyl or tert-butyl groups.
Wissenschaftliche Forschungsanwendungen
1,2-Di-tert-butyl-1,1,2,2-tetraphenyldisilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Materials Science: Employed in the development of silicon-based materials with unique properties, such as high thermal stability and resistance to oxidation.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism by which 1,2-Di-tert-butyl-1,1,2,2-tetraphenyldisilane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s bulky tert-butyl and phenyl groups influence its reactivity and interactions with other molecules, leading to specific pathways and outcomes in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Di-tert-butylbenzene: Similar in structure but lacks silicon atoms.
1,4-Di-tert-butylbenzene: Another related compound with different substitution patterns.
Di-tert-butyl dicarbonate: Contains tert-butyl groups but serves a different function as a protecting group in organic synthesis.
Uniqueness
1,2-Di-tert-butyl-1,1,2,2-tetraphenyldisilane is unique due to the presence of silicon atoms, which impart distinct chemical properties and reactivity compared to purely carbon-based compounds. Its combination of tert-butyl and phenyl groups also contributes to its stability and versatility in various applications.
Eigenschaften
CAS-Nummer |
122131-73-1 |
|---|---|
Molekularformel |
C32H38Si2 |
Molekulargewicht |
478.8 g/mol |
IUPAC-Name |
tert-butyl-[tert-butyl(diphenyl)silyl]-diphenylsilane |
InChI |
InChI=1S/C32H38Si2/c1-31(2,3)33(27-19-11-7-12-20-27,28-21-13-8-14-22-28)34(32(4,5)6,29-23-15-9-16-24-29)30-25-17-10-18-26-30/h7-26H,1-6H3 |
InChI-Schlüssel |
MYGACGYHGHVXFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


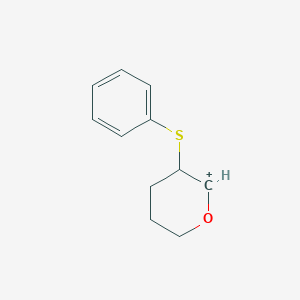
![2-[Hydroxybis(4-methylphenyl)methyl]benzoic acid](/img/structure/B14279410.png)

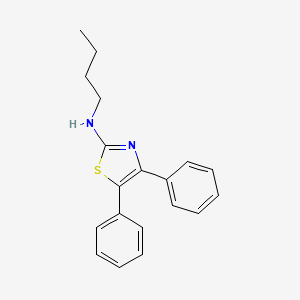
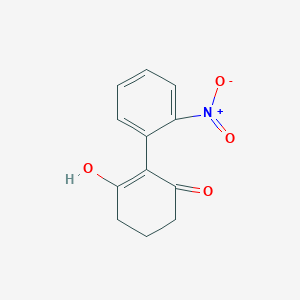

![2,8-Dimethyl-1-oxa-3,8-diazaspiro[4.5]dec-2-ene](/img/structure/B14279430.png)
![2,3-Dihydro[1,4]dioxino[2,3-b]quinoxalin-7-amine](/img/structure/B14279435.png)
